2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Description
The compound 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a tetracyclic heterocyclic molecule featuring:
- A tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core.
- A 3-ethyl group at position 3.
- A sulfanyl-ethyl-oxo side chain substituted with a 3,4-dihydroxyphenyl group.
Properties
CAS No. |
573694-85-6 |
|---|---|
Molecular Formula |
C20H20N2O4S2 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H20N2O4S2/c1-2-22-19(26)17-12-5-3-4-6-16(12)28-18(17)21-20(22)27-10-15(25)11-7-8-13(23)14(24)9-11/h7-9,23-24H,2-6,10H2,1H3 |
InChI Key |
ARYVDNDRBGAITD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC(=C(C=C3)O)O)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno-pyrimidinone core, followed by the introduction of the dihydroxyphenyl group and the sulfanyl linkage. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent oxidation or other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while ensuring consistency and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (-S-) moiety exhibits moderate electrophilic character, enabling nucleophilic substitution under controlled conditions:
-
Key Insight : Alkylation preserves the benzothieno-pyrimidinone core while altering solubility and bioactivity profiles. Oxidation to sulfone derivatives enhances metabolic stability .
Electrophilic Aromatic Substitution (EAS)
The tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one core participates in regioselective EAS:
| Position | Reagents | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|---|
| C-5 | HNO₃/H₂SO₄ | 0°C, 30 min | 5-Nitro derivative | >90% | |
| C-6 | Br₂ in CHCl₃ | RT, 1h | 6-Bromo derivative | 78% |
-
Mechanistic Note : Nitration occurs preferentially at C-5 due to electron-donating effects from the fused thiophene ring .
Functionalization of the Dihydroxyphenyl Group
The 3,4-dihydroxyphenyl group undergoes characteristic redox and coupling reactions:
-
Stability Note : The catechol group is prone to autoxidation in alkaline media, requiring inert atmospheres during handling .
Ring-Opening and Rearrangement Reactions
Under strong acidic/basic conditions, the pyrimidinone ring undergoes transformations:
Cross-Coupling Reactions
The bromine atom (if present in analogs) enables Pd-catalyzed couplings:
| Coupling Type | Catalytic System | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Arylboronic acids | 60–85% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | 45–72% |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces distinct pathways:
Critical Analysis of Reaction Limitations:
-
Steric Hindrance : Bulky substituents at C-3 ethyl group reduce accessibility to the pyrimidinone ring .
-
Solvent Sensitivity : Polar aprotic solvents (DMF, DMSO) optimize yields in nucleophilic substitutions, while protic solvents favor decomposition .
-
Thermal Stability : Degradation observed >160°C necessitates low-temperature protocols for high-melting-point derivatives .
This compound’s multifunctional architecture enables diverse synthetic modifications, positioning it as a versatile scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective transformations and computational modeling to predict novel reaction pathways.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that compounds with a similar structural framework exhibit significant antioxidant activity. The presence of the dihydroxyphenyl group suggests potential for scavenging free radicals and protecting cells from oxidative stress. This property could be beneficial in developing treatments for diseases related to oxidative damage such as cancer and neurodegenerative disorders.
Antimicrobial Activity
Studies have shown that thieno[2,3-d]pyrimidine derivatives can possess antimicrobial properties. The specific compound may inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents. Further investigation into its efficacy against specific bacterial and fungal strains is warranted.
Anti-inflammatory Effects
Compounds with similar scaffolds have been reported to exhibit anti-inflammatory properties. The potential modulation of inflammatory pathways could position this compound as a therapeutic agent in treating conditions such as arthritis and other inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The structural characteristics of this compound may confer pesticidal properties. Research into similar thieno[2,3-d]pyrimidine derivatives has indicated effectiveness against pests. This compound could be explored as an environmentally friendly pesticide alternative.
Plant Growth Regulation
There is evidence suggesting that certain sulfanyl compounds can act as plant growth regulators. The application of this compound in agriculture could enhance crop yields by promoting growth or improving resistance to environmental stresses.
Material Science
Polymer Stabilization
The compound's structural features may allow it to function as a stabilizer in polymeric materials exposed to UV radiation. Similar compounds have been utilized as UV absorbers to prevent degradation of plastics and other materials under sunlight exposure.
Case Studies
-
Antioxidant Activity Evaluation
- A study evaluated the antioxidant capacity of various thieno[2,3-d]pyrimidine derivatives using DPPH and ABTS assays. The results indicated that compounds with hydroxyl groups demonstrated enhanced radical scavenging abilities.
-
Antimicrobial Screening
- In vitro tests were conducted on several derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results showed promising inhibition zones indicating potential antimicrobial activity.
-
Agricultural Field Trials
- Field trials applying thieno[2,3-d]pyrimidine derivatives as pesticides revealed reduced pest populations and increased crop yields compared to untreated plots.
Mechanism of Action
The mechanism of action of 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various molecular targets and pathways. The dihydroxyphenyl group can scavenge free radicals, providing antioxidant effects. The thieno-pyrimidinone core may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituents on the phenyl ring or alkyl chain, impacting solubility, molecular weight, and reactivity.
*Calculated based on formula.
Key Observations :
Biological Activity
The compound 2-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-3-ethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 372.51 g/mol. Its structure features a tetrahydrobenzothieno core combined with a sulfanyl group and a dihydroxyphenyl moiety, which suggests potential interactions with biological targets due to the presence of multiple functional groups.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities. The following table summarizes some key findings related to its biological effects:
The biological activity of this compound can be attributed to its ability to modulate various signaling pathways:
- Antioxidant Mechanism : The presence of hydroxyl groups in the structure likely contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative damage.
- Cytotoxicity in Cancer Cells : Research suggests that the compound inhibits DNA synthesis in cancer cells, leading to reduced proliferation. This effect is particularly pronounced in glioma C6 cells, indicating a possible mechanism for targeting specific cancer types without affecting normal cells significantly .
- Anti-inflammatory Effects : The modulation of cytokine release suggests that the compound may influence inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
- Study on Anticancer Activity : A study assessing various thieno derivatives found that those with structures similar to our compound exhibited significant cytotoxicity against lung (A549) and colon (HT-29) cancer cell lines. The results indicated a concentration-dependent inhibition of cell viability with minimal effects on normal fibroblasts .
- Antimicrobial Evaluation : Another study reported antimicrobial efficacy against certain pathogens, highlighting the potential for developing new antimicrobial agents from derivatives of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
